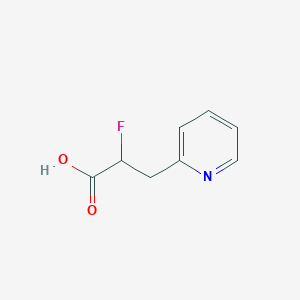

2-氟-3-(吡啶-2-基)丙酸

描述

“2-Fluoro-3-(pyridin-2-yl)propanoic acid” is a chemical compound that is part of the pyridine family . Pyridine compounds are commonly used as ligands to make coordination polymers . The molecular formula of this compound is C8H8FNO2 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-3-(pyridin-2-yl)propanoic acid”, is a topic of interest in the field of medicinal chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(pyridin-2-yl)propanoic acid” consists of a pyridine ring attached to a propanoic acid group with a fluorine atom . The molecular weight of this compound is 140.908 Da .科学研究应用

氟化吡啶的合成

氟化吡啶,例如 2-氟-3-(吡啶-2-基)丙酸,被用于合成各种化合物。 由于芳香环中存在强吸电子取代基,它们具有有趣且不寻常的物理、化学和生物学性质 . 氟吡啶的碱性降低,通常比其氯化和溴化类似物反应性更低 .

癌症局部放射治疗

F 18 标记吡啶的合成方法,包括 2-氟-3-(吡啶-2-基)丙酸,用于癌症的局部放射治疗 . 这些化合物作为各种生物应用的潜在成像剂,具有特殊意义 .

农业应用

在寻找具有改进的物理、生物和环境特性的新型农业产品时,最普遍有用的化学修饰之一是在先导结构中引入氟原子 . 含氟取代基最常被掺入碳环芳香环中 .

光物理行为

3-(吡啶-2-基)三咪唑三嗪 (TT-Py) 有机分子,包括 2-氟-3-(吡啶-2-基)丙酸,其丰富的光物理行为被研究,以了解其在环境条件下的激发依赖性荧光和磷光 . 这种行为在生物成像、防伪、催化和显示等多个领域中很有用 .

配位聚合物

3-吡啶丙酸 (PPA),与 2-氟-3-(吡啶-2-基)丙酸相关的化合物,用于制备新的 Ag、Cu 和 Zn 配位聚合物 . 这是通过与 AgNO3、Cu(NO3)2·6H2O 和 Zn(NO3)2·6H2O 在 MeOH 中反应实现的 .

杀菌活性

与 2-氟-3-(吡啶-2-基)丙酸相关的化合物被用于杀菌剂的设计和合成 . 吡啶基团的最佳结构在该化合物的杀菌活性中起着重要作用 .

作用机制

Target of Action

It’s known that fluoropyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including those used for local radiotherapy of cancer .

Mode of Action

Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-3-(pyridin-2-yl)propanoic acid interacts with its targets.

实验室实验的优点和局限性

The main advantage of using 2-Fluoro-3-(pyridin-2-yl)propanoic acid as an inhibitor of enzymes or as a fluorescent labeling agent is its high selectivity and specificity. It has been shown to be very selective in its inhibition of enzymes, and it is also very specific in its labeling of proteins, lipids, and other molecules. However, it is important to note that 2-Fluoro-3-(pyridin-2-yl)propanoic acid is not soluble in water, so alternative solvents must be used in order to carry out experiments. In addition, the synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid is not very efficient, with yields of around 80%.

未来方向

There are several potential future directions for research using 2-Fluoro-3-(pyridin-2-yl)propanoic acid. One potential direction is to further investigate its potential to be used as an inhibitor of enzymes. In particular, it could be studied for its potential to be used as an inhibitor of other enzymes, such as proteases or kinases. Another potential direction is to investigate its potential to be used as a fluorescent labeling agent for other molecules, such as DNA or RNA. Finally, it could be studied for its potential to be used in drug delivery applications, as it has been shown to be very selective and specific in its binding to proteins and other molecules.

属性

IUPAC Name |

2-fluoro-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKENBOPFSSNVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)

![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)

![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)